

Spectroscopic Profile of 2-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4,5-dimethoxybenzoic acid

Cat. No.: B014678

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Bromo-4,5-dimethoxybenzoic acid** (CAS No: 6286-46-0), a key intermediate in organic synthesis. The document details its characteristic spectroscopic signature, encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, standardized experimental protocols for acquiring such data are provided, alongside a visual workflow for the spectroscopic analysis of the compound.

Core Data Presentation

The following tables summarize the key quantitative spectral data for **2-Bromo-4,5-dimethoxybenzoic acid**.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.13	Singlet (broad)	1H	-COOH
~7.3	Singlet	1H	Ar-H (H-6)
~7.1	Singlet	1H	Ar-H (H-3)
~3.9	Singlet	3H	-OCH ₃ (at C-5)
~3.8	Singlet	3H	-OCH ₃ (at C-4)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

Chemical Shift (δ) ppm	Assignment
~168	-COOH
~152	Ar-C (C-5)
~148	Ar-C (C-4)
~125	Ar-C (C-1)
~116	Ar-CH (C-6)
~115	Ar-CH (C-3)
~112	Ar-C (C-2)
~56.5	-OCH ₃ (at C-5)
~56.0	-OCH ₃ (at C-4)

Note: Assignments are based on typical chemical shifts for substituted benzoic acids and may vary slightly based on experimental conditions.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

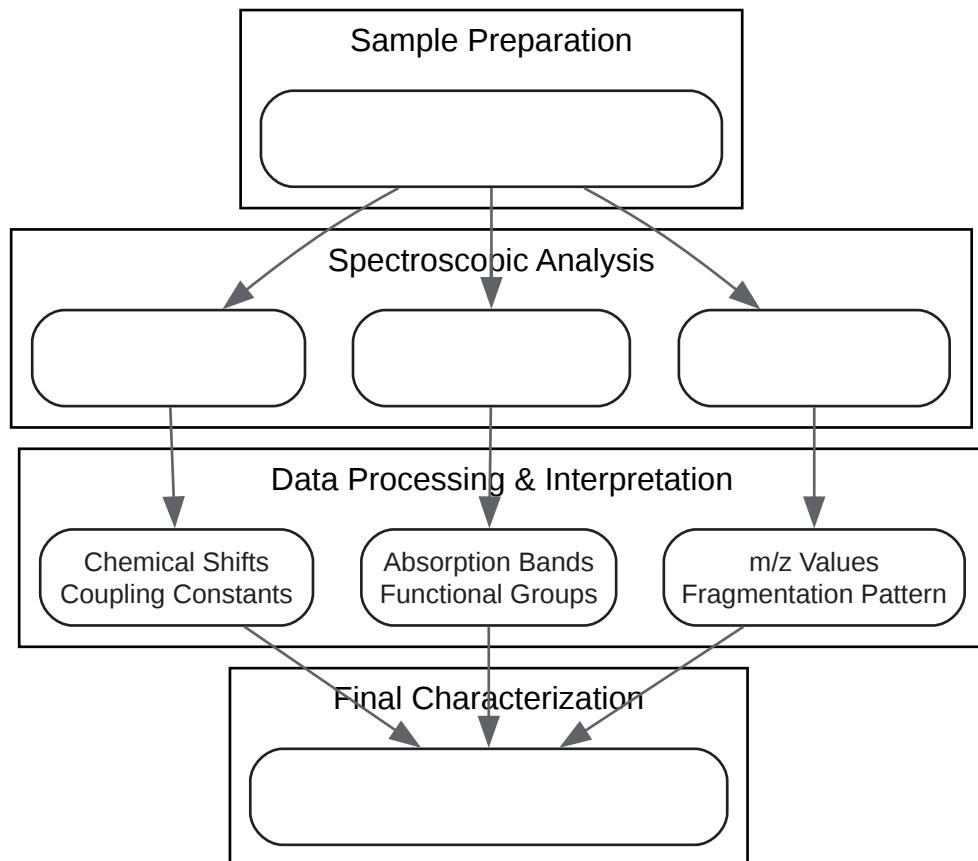
Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic Acid
2900-3000	Medium	C-H stretch (sp ³)	Methoxy groups
~3050	Weak	C-H stretch (sp ²)	Aromatic Ring
1680-1710	Strong	C=O stretch	Carboxylic Acid
1580-1600	Medium	C=C stretch	Aromatic Ring
1200-1300	Strong	Asymmetric C-O stretch & O-H in-plane bend	Ether & Carboxylic Acid
1000-1100	Strong	Symmetric C-O stretch	Ether
~600-800	Medium-Strong	C-Br stretch	Aryl Bromide

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
262	~98	[M+2] ⁺ (presence of ⁸¹ Br isotope)
260	100	[M] ⁺ (Molecular Ion, presence of ⁷⁹ Br isotope)
245	Moderate	[M - CH ₃] ⁺
217	Moderate	[M - COOH] ⁺
193	Low	[M - Br] ⁺
116	Low	Further fragmentation

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound such as **2-Bromo-4,5-dimethoxybenzoic acid**.



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Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of **2-Bromo-4,5-dimethoxybenzoic acid** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

- Instrument Parameters (¹H NMR): The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Instrument Parameters (¹³C NMR): The spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **2-Bromo-4,5-dimethoxybenzoic acid** is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.
- Background Spectrum: A background spectrum of a pure KBr pellet or the empty sample compartment is recorded.
- Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of this compound.
- Sample Preparation: A dilute solution of **2-Bromo-4,5-dimethoxybenzoic acid** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

- GC Separation: A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
- Mass Analysis: The resulting molecular ion and fragment ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.
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